molecular formula C4H9N3O2 B11735524 N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide

Cat. No.: B11735524
M. Wt: 131.13 g/mol
InChI Key: SMJUVNGMYHLQES-UHFFFAOYSA-N
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Description

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide is a chemical compound with the molecular formula C4H9N3O2. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a hydroxyimino group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with nitrous acid, followed by the addition of an amine. The reaction conditions typically include a buffered acidic environment to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted acetamides.

Scientific Research Applications

N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide involves its interaction with molecular targets such as enzymes. For example, it acts as a reactivator of acetylcholinesterase inhibited by organophosphorus agents. The hydroxyimino group plays a crucial role in this reactivation process by interacting with the active site of the enzyme and facilitating the removal of the inhibitory agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide include:

  • (E)-2-(hydroxyimino)-N-(2-[(4-methylpentyl)amino]ethyl)acetamide
  • α-ketoaldoximes
  • Ketoximes

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to reactivate acetylcholinesterase inhibited by organophosphorus agents makes it particularly valuable in medical research and potential therapeutic applications .

Properties

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

N-[(2Z)-2-amino-2-hydroxyiminoethyl]acetamide

InChI

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8)

InChI Key

SMJUVNGMYHLQES-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC/C(=N/O)/N

Canonical SMILES

CC(=O)NCC(=NO)N

Origin of Product

United States

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